molecular formula C20H22N2O2S B12521211 1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)- CAS No. 651335-68-1

1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)-

Cat. No.: B12521211
CAS No.: 651335-68-1
M. Wt: 354.5 g/mol
InChI Key: LFJCFBWZJFNIFC-UHFFFAOYSA-N
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Description

1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a unique structure with a phenylsulfonyl group and a piperidinyl group attached to the indole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indole core.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions, typically using reagents like sulfonyl chlorides in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques like continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the piperidinyl or phenylsulfonyl groups under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)- can be compared with other similar compounds, such as:

    1H-Indole, 1-(1-methyl-4-piperidinyl)-2-(phenylsulfonyl)-: This compound has a similar structure but with the phenylsulfonyl group attached at a different position on the indole core.

    1H-Indole, 1-(1-methyl-4-piperidinyl)-4-(phenylsulfonyl)-: Another similar compound with the phenylsulfonyl group attached at yet another position on the indole core.

The uniqueness of 1H-Indole, 1-(1-methyl-4-piperidinyl)-3-(phenylsulfonyl)- lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

651335-68-1

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(1-methylpiperidin-4-yl)indole

InChI

InChI=1S/C20H22N2O2S/c1-21-13-11-16(12-14-21)22-15-20(18-9-5-6-10-19(18)22)25(23,24)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3

InChI Key

LFJCFBWZJFNIFC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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